4-(1,3-Benzodioxol-5-ylmethoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzodioxol-5-ylmethoxy)piperidine is a chemical compound that features a piperidine ring bonded to a 1,3-benzodioxole moiety via a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-ylmethoxy)piperidine typically involves the reaction of 1,3-benzodioxole with piperidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-ylmethoxy)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives
Reduction: Reduction of the piperidine ring to form piperidine derivatives
Substitution: Nucleophilic substitution reactions on the benzodioxole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced piperidine derivatives, and substituted benzodioxole compounds.
Scientific Research Applications
4-(1,3-Benzodioxol-5-ylmethoxy)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activity and interactions with biological targets
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Piperine: A piperidine alkaloid found in black pepper with similar structural features
1-(1,3-Benzodioxol-5-yl)piperazine: A compound with a similar benzodioxole moiety but different ring structure
4-(1,3-Benzodioxol-5-ylmethyl)piperidine: A closely related compound with a methyl group instead of a methoxy group
Uniqueness
4-(1,3-Benzodioxol-5-ylmethoxy)piperidine is unique due to its specific combination of the benzodioxole and piperidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethoxy)piperidine |
InChI |
InChI=1S/C13H17NO3/c1-2-12-13(17-9-16-12)7-10(1)8-15-11-3-5-14-6-4-11/h1-2,7,11,14H,3-6,8-9H2 |
InChI Key |
YHJWHJFQTOSDDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.